molecular formula C17H21N3 B13139888 [3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)- CAS No. 821784-71-8

[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-

Cat. No.: B13139888
CAS No.: 821784-71-8
M. Wt: 267.37 g/mol
InChI Key: BURLGOGSHMFXRZ-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The structure of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine consists of a bipyridine core with a cyclohexylmethyl group attached to one of the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 3,4’-bipyridine with cyclohexylmethylamine under specific conditions. One common method is the Zincke reaction, which involves the use of Zincke salts and aromatic diamines to produce bipyridine derivatives . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper salts to enhance the yield.

Industrial Production Methods

Industrial production of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine core allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. The cyclohexylmethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methylone: A substituted cathinone with stimulant effects.

    Ethylone: Another substituted cathinone with similar properties to methylone.

    Benzedrone: A cathinone derivative with stimulant effects.

Uniqueness

N-(Cyclohexylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which provides versatile coordination chemistry properties. The cyclohexylmethyl group further enhances its stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

CAS No.

821784-71-8

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-(cyclohexylmethyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C17H21N3/c1-2-4-14(5-3-1)11-20-17-10-16(12-19-13-17)15-6-8-18-9-7-15/h6-10,12-14,20H,1-5,11H2

InChI Key

BURLGOGSHMFXRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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